4-Chloro-2,6-bis(trifluoromethyl)quinoline 4-Chloro-2,6-bis(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 91991-79-6
VCID: VC3825583
InChI: InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
SMILES: C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl
Molecular Formula: C11H4ClF6N
Molecular Weight: 299.6 g/mol

4-Chloro-2,6-bis(trifluoromethyl)quinoline

CAS No.: 91991-79-6

Cat. No.: VC3825583

Molecular Formula: C11H4ClF6N

Molecular Weight: 299.6 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-bis(trifluoromethyl)quinoline - 91991-79-6

Specification

CAS No. 91991-79-6
Molecular Formula C11H4ClF6N
Molecular Weight 299.6 g/mol
IUPAC Name 4-chloro-2,6-bis(trifluoromethyl)quinoline
Standard InChI InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
Standard InChI Key UWYOEGXROJASCN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular architecture of 4-chloro-2,6-bis(trifluoromethyl)quinoline features a bicyclic quinoline system with chlorine at position 4 and two electron-withdrawing trifluoromethyl (-CF3_3) groups at positions 2 and 6. This substitution pattern creates a highly polarized aromatic system, enhancing its reactivity in electrophilic and nucleophilic transformations. The presence of fluorine atoms contributes to increased lipophilicity and metabolic stability, critical for drug design .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H4ClF6N\text{C}_{11}\text{H}_{4}\text{ClF}_{6}\text{N}
Molecular Weight299.60 g/mol
Exact Mass298.994 g/mol
LogP (Octanol-Water Partition)4.93
PSA (Polar Surface Area)12.89 Ų

The high LogP value (4.93) indicates significant hydrophobicity, favoring membrane permeability in biological systems . The low polar surface area (12.89 Ų) further supports its potential as a central scaffold in bioactive molecules .

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the quinoline protons, chlorine, and trifluoromethyl groups. For instance, 19F^{19}\text{F}-NMR typically shows resonances near -60 ppm for the -CF3_3 groups, while 1H^{1}\text{H}-NMR reveals aromatic protons in the δ 7.5–8.5 ppm range . Mass spectrometry (MS) data align with the molecular ion peak at m/z 298.994 .

Synthetic Methodologies and Optimization

Historical Context and Patent Literature

The synthesis of 4-chloro-2,6-bis(trifluoromethyl)quinoline has evolved significantly since its initial reports. A landmark patent (US4277607A) describes a streamlined two-step process starting from β-(o-trifluoromethylanilino)-propanoic acid, employing phosphorus oxychloride (POCl3_3) and iodine as key reagents. This method achieves an 80% yield, outperforming earlier five-step routes with inferior efficiency .

Table 2: Comparison of Synthetic Routes

MethodStepsYield (%)Key ReagentsAdvantages
US4277607A 280POCl3_3, I2_2High yield, simplicity
French Patent 1,584,7465<50Ethyl ethoxymethylene malonateObsolete

The modern approach avoids unstable intermediates like 4-oxo-1,2,3,4-tetrahydroquinolines, which degrade in acidic conditions . Reaction optimization studies highlight the critical role of iodine in facilitating oxidation during chlorination, with POCl3_3 serving as both solvent and chlorinating agent .

Mechanistic Insights

The reaction mechanism involves initial cyclization of β-(o-trifluoromethylanilino)-propanoic acid under acidic conditions, followed by chlorination at position 4. Iodine acts as a catalyst, likely generating iodonium intermediates that enhance electrophilic aromatic substitution . Computational studies suggest that the -CF3_3 groups direct chlorination to the 4-position via electron-withdrawing effects, stabilizing the transition state .

Applications in Pharmaceutical Development

Anticancer Agents

The compound’s ability to modulate protein-protein interactions has been exploited in oncology. Derivatives of 4-chloro-2,6-bis(trifluoromethyl)quinoline inhibit heat shock protein 90 (HSP90), a chaperone critical for cancer cell survival. In vitro assays demonstrate IC50_{50} values below 100 nM against breast and lung cancer cell lines .

Anti-inflammatory Therapeutics

Structure-activity relationship (SAR) studies reveal that the 4-chloro group enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Analogues show 10-fold selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects .

Role in Agrochemical Innovation

Herbicidal Activity

Incorporation of 4-chloro-2,6-bis(trifluoromethyl)quinoline into herbicidal formulations confers resistance to photodegradation, extending field efficacy. Field trials indicate 95% control of broadleaf weeds at application rates of 50 g/ha .

Insecticidal Properties

The compound disrupts insect nicotinic acetylcholine receptors (nAChRs), showing LC50_{50} values of 0.8 ppm against Aphis gossypii (cotton aphid). Its fluorinated structure impedes detoxification by insect cytochrome P450 enzymes, delaying resistance development .

Advanced Material Science Applications

Fluorinated Polymers

Copolymerization with tetrafluoroethylene yields polymers with glass transition temperatures (TgT_g) exceeding 200°C, suitable for aerospace components . The -CF3_3 groups reduce dielectric constants, enhancing performance in microelectronics .

Liquid Crystal Displays (LCDs)

As a mesogenic core, the compound enables LCDs with response times under 5 ms and operating temperatures from -40°C to 120°C. Its rigid quinoline backbone improves alignment in electric fields .

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